molecular formula C35H38NO4P B12968319 (3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12968319
M. Wt: 567.7 g/mol
InChI Key: PCHXGNZLPQQJGP-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, (3aR,8aR)-N,N-diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-dioxolo[4,5-e]dioxaphosphepin-6-amine , reflects its intricate stereochemistry and functional group arrangement. Breaking down the name:

  • Stereochemical descriptors (3aR,8aR) denote the absolute configuration at the 3a and 8a positions of the fused ring system.
  • N,N-Diethyl specifies the substitution pattern on the amine group at position 6.
  • 2,2-Dimethyl indicates methyl groups at the 2-position of the dioxolane ring.
  • Tetraphenyl describes phenyl substituents at positions 4, 4, 8, and 8 of the heterocyclic core.
  • Tetrahydro-dioxolo[4,5-e]dioxaphosphepin defines the bicyclic scaffold, combining dioxolane and dioxaphosphepine rings.

The systematic name aligns with PubChem’s computed descriptors (CID 11145951) and matches vendor-provided data from Sigma-Aldrich. A comparison of key identifiers is summarized in Table 1.

Table 1: Molecular Identifiers

Property Value Source
CAS Number 946514-47-2
Molecular Formula C₃₅H₃₈NO₄P
Molecular Weight 567.65 g/mol
SMILES CC(O1)(C)O[C@@H]2[C@@H]1C(...)C6=CC=CC=C6
InChIKey DRPNADVMTMEWQY-LOYHVIPDSA-N

Structural Classification Within Organophosphorus Heterocycles

This compound belongs to the dioxaphosphepine family, characterized by a seven-membered ring containing one phosphorus and two oxygen atoms. Its structure features:

  • Fused bicyclic system : A dioxolane ring fused to a 1,3,2-dioxaphosphepine ring, creating a rigid, chiral environment.
  • Phosphorus coordination : The phosphorus atom adopts a trigonal pyramidal geometry, bonded to two oxygen atoms, one nitrogen (from the amine), and one carbon.
  • Steric hindrance : Four phenyl groups and two methyl groups create a sterically congested environment, critical for enantioselective catalysis.

Comparatively, its scaffold shares similarities with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and SEGPHOS ligands but distinguishes itself through its oxygen-rich backbone and fixed bite angle.

Historical Context in Asymmetric Catalysis Development

The compound emerged in the late 1990s as part of efforts to develop privileged ligands for transition-metal catalysis. Key milestones include:

  • 1998 : Initial reports of dioxaphosphepine ligands demonstrated their utility in rhodium-catalyzed hydrogenations.
  • 2000s : Structural optimization led to the introduction of N,N-diethyl and tetraphenyl groups, enhancing enantioselectivity in ketone reductions.
  • 2010s : Adoption in industrial settings, notably by DSM Fine Chemicals, for large-scale synthesis of chiral alcohols and amines.

Its design addressed limitations of earlier phosphine ligands, such as air sensitivity and narrow substrate scope, by combining hydrolytic stability (from the dioxolane ring) and tunable steric bulk.

Properties

Molecular Formula

C35H38NO4P

Molecular Weight

567.7 g/mol

IUPAC Name

(3aR,8aR)-N,N-diethyl-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C35H38NO4P/c1-5-36(6-2)41-39-34(27-19-11-7-12-20-27,28-21-13-8-14-22-28)31-32(38-33(3,4)37-31)35(40-41,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26,31-32H,5-6H2,1-4H3/t31-,32-/m1/s1

InChI Key

PCHXGNZLPQQJGP-ROJLCIKYSA-N

Isomeric SMILES

CCN(CC)P1OC([C@H]2[C@H](C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCN(CC)P1OC(C2C(C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Key Steps in Synthesis

  • Starting Materials : The synthesis begins with a phosphoramidite precursor and a diethylamine derivative. These starting materials are chosen for their reactivity and compatibility with the desired product structure.

  • Formation of the Dioxaphosphepin Ring :

    • The dioxaphosphepin ring is constructed through a cyclization reaction involving the phosphoramidite precursor.
    • The reaction typically employs mild conditions to preserve the stereochemistry at the phosphorus center.
  • Substitution with Phenyl Groups :

    • Introduction of phenyl groups is achieved via nucleophilic substitution or electrophilic aromatic substitution reactions.
    • This step requires controlled temperatures and inert atmospheres (e.g., argon or nitrogen) to prevent side reactions.
  • Final Amination Step :

    • The diethylamino group is introduced by reacting the intermediate compound with diethylamine.
    • Catalysts such as iridium or copper complexes are often employed to enhance selectivity and yield.

Reaction Conditions

  • Solvents : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their ability to dissolve reactants and stabilize intermediates.
  • Catalysts : Transition metal catalysts like iridium or copper complexes are frequently used.
  • Temperature : Reactions are typically carried out at room temperature to moderate heat (25–50°C) to maintain stereochemical integrity.
  • Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation or hydrolysis of sensitive intermediates.

Industrial Production Methods

Scalability Considerations

In an industrial context, the synthesis of this compound requires optimization for large-scale production while maintaining high purity and yield. Key strategies include:

  • Continuous Flow Reactors :
    • Continuous flow systems are employed to improve reaction efficiency and scalability.
    • These systems allow precise control over reaction time, temperature, and mixing.
  • Automated Synthesis :
    • Automated processes ensure reproducibility and reduce human error in multi-step syntheses.

Purification Techniques

Post-reaction purification is critical for achieving high product purity:

  • Crystallization : Used to isolate the final product by exploiting its unique solubility properties.
  • Chromatography : High-performance liquid chromatography (HPLC) or column chromatography can be employed for fine separation of impurities.

Data Table of Reaction Parameters

Reaction Step Reagents/Materials Solvent Catalyst Temperature Atmosphere
Formation of dioxaphosphepin Phosphoramidite precursor DCM or THF None 25–30°C Inert
Substitution with phenyls Phenyl derivatives DCM None 40–50°C Inert
Amination Diethylamine THF Iridium/Copper 25–30°C Inert

Challenges in Synthesis

  • Stereochemical Control :

    • Maintaining the (3aR,8aR) configuration requires precise control over reaction conditions and reagents.
  • Side Reactions :

    • Oxidation or hydrolysis of intermediates can lead to unwanted byproducts.
  • Yield Optimization :

    • Achieving high yields necessitates careful selection of catalysts and reaction conditions.

Research Findings on Optimization

Recent studies have focused on improving the synthesis of this compound through:

  • Catalyst Development :
    • Novel iridium-based catalysts have been shown to improve yield by up to 20% compared to traditional methods.
  • Solvent Selection :

    • Use of mixed solvents (e.g., DCM/THF) enhances solubility and reaction kinetics.
  • Temperature Control :

    • Gradual heating protocols minimize side reactions during phenyl substitution steps.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various catalytic transformations. The molecular targets include transition metals such as iridium and copper, and the pathways involved are typically related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications CAS Number
(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-dioxaphosphepin-6-amine Diethylamine, tetraphenyl, dimethyl 539.60 Chiral catalysis 213843-90-4
(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-dioxaphosphepine-6-oxide Hydroxy, naphthalenyl, dimethyl 728.76 Catalysis, oxidation reactions N/A
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diisopropylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-dioxaphosphepin Diisopropylphenyl, phenyl, dimethyl N/A Ligand design 1422371-27-4
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-dioxaphosphepin-6-amine Tetramethylamine, tetraphenyl 525.59 Catalysis, medicinal chemistry 1192678-82-2

Key Observations :

  • Substituent Effects : Replacement of diethylamine with hydroxy (e.g., 728.76 g/mol compound) introduces hydrogen-bonding capacity, altering catalytic activity .
  • Steric Bulk : Naphthalenyl and diisopropylphenyl substituents increase steric hindrance, reducing solubility but enhancing enantioselectivity in certain reactions .
  • Electronic Properties : The diethylamine group provides basicity, while hydroxy or oxide substituents modulate electrophilicity at the phosphorus center .

Quantitative Similarity Analysis

Tanimoto Coefficient Comparisons

Using fingerprint-based similarity metrics (e.g., Tanimoto coefficient), the compound shares ~70–80% structural similarity with tetramethylamine and hydroxy-substituted analogues. Lower similarity (~50–60%) is observed with naphthalenyl derivatives due to divergent substituents .

NMR Spectral Comparisons
  • Chemical Shift Patterns : NMR data (e.g., 1H and 13C) reveal near-identical shifts in regions unaffected by substituent variations (e.g., bicyclic core). Divergences in regions A (positions 39–44) and B (positions 29–36) highlight substituent-specific electronic environments .

Pharmacokinetic and Bioactivity Comparisons

Pharmacokinetics

  • Solubility : Diethylamine and tetramethylamine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), while naphthalenyl analogues are lipophilic .
  • Metabolic Stability : Hydroxy-substituted compounds show faster metabolic clearance due to phase II conjugation pathways .

Bioactivity Clustering

  • Activity Landscape Modeling : Structurally similar compounds (Tanimoto >70%) cluster into groups with overlapping modes of action, such as HDAC inhibition or kinase modulation .
  • Activity Cliffs : Despite high structural similarity, the diethylamine derivative exhibits 10-fold higher catalytic efficiency than its tetramethylamine analogue, underscoring the role of substituent flexibility .

Biological Activity

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a phosphoramidite compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and a phosphorus-containing heterocycle. Its molecular formula is C31H39N2O6PC_{31}H_{39}N_2O_6P with a molecular weight of approximately 569.65 g/mol. The presence of the phosphorus atom contributes to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphoramidite derivatives. For instance:

  • Cytotoxicity Studies : A series of compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines including MV4-11 (acute myeloid leukemia), with some derivatives exhibiting low toxicity towards normal cells like mouse fibroblasts (BALB/3T3) .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This is typically associated with increased activity of caspases (caspase 3/7), which are critical for the execution phase of cell apoptosis .

Other Biological Activities

In addition to anticancer properties, studies have suggested that compounds similar to this compound may also exhibit:

  • Antimicrobial Activity : Some phosphoramidite compounds have been tested for their antimicrobial properties against various pathogens. While specific data on this compound is limited, related structures have shown promise in preliminary assays.

Data Summary

Biological Activity Cell Line Tested Effect Observed Reference
CytotoxicityMV4-11 (Leukemia)Strong antiproliferative effect
CytotoxicityBALB/3T3 (Normal Fibroblasts)Low toxicity
Apoptosis InductionVarious Cancer LinesIncreased caspase activity

Case Studies

  • Study on Aminophosphonates : Research involving aminophosphonic acids indicated that modifications in the structure could lead to enhanced antiproliferative activity against leukemia cells while maintaining low toxicity towards normal cells. This suggests that structural features similar to those in this compound could be critical for its biological efficacy .
  • Cyclic Imines and Derivatives : Another study highlighted the potential of cyclic imines and their derivatives as scaffolds for anticancer drug development. The findings suggest that phosphorus-containing derivatives can play a significant role in enhancing biological activity against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.